Product packaging for sodium;oxido(dioxo)-λ5-stibane(Cat. No.:CAS No. 15432-85-6)

sodium;oxido(dioxo)-λ5-stibane

Cat. No.: B1144327
CAS No.: 15432-85-6
M. Wt: 192.75
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Description

Contextualization within Modern Inorganic Materials Science

Sodium antimonate (B1203111) has established itself as a versatile and critical component in numerous sectors of modern inorganic materials science. Its utility is derived from a combination of thermal stability, optical properties, and electrochemical activity. Research has solidified its role in several key industrial applications while continuously exploring new frontiers.

One of its most prominent uses is as a flame retardant synergist, often in combination with halogenated compounds. atamanchemicals.comchemicochemicals.com When exposed to heat, it facilitates flame quenching, a property that has led to its widespread adoption in plastics, textiles, and other polymeric materials to meet stringent fire safety standards. ontosight.aipolymeradd.co.thmarketresearchintellect.com In the realm of glass and ceramics manufacturing, sodium antimonate serves a dual purpose. It acts as a fining agent, or degasser, to remove bubbles from molten glass, which is crucial for producing high-clarity optical glass and television screens. atamanchemicals.comchemicochemicals.com In ceramics, it functions as a fluxing agent, lowering the melting point of raw materials and improving workability during the firing process. polymeradd.co.thpolymeradd.co.th

The electronics industry utilizes sodium antimonate in the production of dielectric materials for components like multilayer ceramic capacitors (MLCCs). polymeradd.co.thpolymeradd.co.th Furthermore, emerging research has identified its potential as a high-performance anode material for next-generation energy storage systems, particularly sodium-ion batteries, due to its ability to reversibly store and release sodium ions. polymeradd.co.thsmolecule.com Other significant applications include its use as a catalyst in polymerization reactions, a precursor for producing high-purity antimony metal, and as a photocatalyst for environmental remediation. atamanchemicals.comchemicochemicals.comdataintelo.comscielo.br

Interactive Table: Key Research Applications of Sodium Antimonate

Application AreaFunctionIndustry RelevanceKey Findings
Flame Retardancy Synergist with halogensPlastics, Textiles, Building MaterialsReleases water and other gases upon heating, diluting flammable gases and suppressing combustion. polymeradd.co.thpolymeradd.co.th
Glass Manufacturing Fining Agent / DegasserOptical Glass, Display ScreensRemoves gas bubbles and impurities, improving clarity and transparency. atamanchemicals.commarketresearchintellect.com
Ceramics Fluxing AgentCeramics ProductionLowers the melting point of ceramic materials, improving workability. polymeradd.co.thpolymeradd.co.th
Electronics Dielectric MaterialMultilayer Ceramic Capacitors (MLCCs)Serves as a key component in the manufacturing of ceramic capacitors. polymeradd.co.thpolymeradd.co.th
Energy Storage Anode MaterialSodium-ion Batteries (SIBs)Exhibits promising charge capacity and cycle stability for next-generation batteries. polymeradd.co.thsmolecule.com
Catalysis CatalystChemical Production (e.g., PET)Facilitates polymerization and oxidation processes in the production of plastics and fibers. marketresearchintellect.comdataintelo.com
Photocatalysis PhotocatalystEnvironmental RemediationDoping with elements like silver can significantly enhance photocatalytic activity under visible light. scielo.br

Historical Trajectory and Evolution of Academic Inquiry into Antimonate Systems

The study of antimonate systems has a rich history that predates modern chemistry, with antimony compounds being utilized for millennia. Lead antimonate, known as Naples yellow, was employed as a yellow pigment and opacifier in glass and ceramics as far back as the 18th Dynasty of Egypt (c. 1570–1292 BC). researchgate.netmaajournal.com Concurrently, calcium antimonate was used to create opaque white glass. upmc.frresearchgate.net The use of these antimony-based opacifiers was widespread in the ancient world, from Mesopotamia to the Roman Empire, before they were gradually supplanted by tin-based compounds starting around the 4th century AD. researchgate.netmaajournal.com

The early scientific study of antimonates was often based on analogies to more familiar compounds. For a significant period, these compounds were incorrectly assumed to be structurally similar to phosphates, leading to historical formulas such as Na₂H₂Sb₂O₇·5H₂O for what was termed "pyro-antimonate". wikipedia.org It was only with the advent of advanced structural analysis techniques that the true nature of these compounds was revealed. Modern crystallography has shown that the aforementioned compound is actually NaSb(OH)₆, containing a hexahydroxidoantimonate(V) anion, Sb(OH)₆⁻. wikipedia.org

The crystal structure of sodium antimonate (NaSbO₃) itself was identified by Schrewelius as having an ilmenite-type structure, which consists of a hexagonal close-packed array of oxide ions where sodium and antimony cations each occupy one-third of the octahedral sites. wikipedia.orgnist.gov This structural understanding laid the groundwork for correlating the compound's physical properties with its atomic arrangement. Over the 20th and into the 21st century, research shifted from basic characterization to a focus on application-driven science, exploring its utility in flame retardants, catalysts, and, more recently, advanced battery materials. polymeradd.co.thnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula Na.O3Sb B1144327 sodium;oxido(dioxo)-λ5-stibane CAS No. 15432-85-6

Properties

IUPAC Name

sodium;oxido(dioxo)-λ5-stibane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Na.3O.Sb/q+1;;;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMENBXQCFCSBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Sb](=O)=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NaO3Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.748 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15432-85-6
Record name Antimonate (SbO31-), sodium (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name SODIUM ANTIMONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96KF45OE1Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Mechanistic Investigations for Sodium Antimonate Materials

Hydrothermal and Solvothermal Synthetic Routes for Controlled Morphology and Phase Purity

Hydrothermal and solvothermal methods have emerged as powerful tools for the synthesis of sodium antimonate (B1203111) with well-defined characteristics. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. The controlled conditions allow for the precise manipulation of nucleation and growth processes, leading to high phase purity and tailored morphologies.

Research has demonstrated that parameters such as reaction temperature, time, pH, and the choice of precursors and solvents are critical in determining the final product's structure. For instance, by adjusting the pH value and the concentration of vanadium, single crystalline ammonium (B1175870) trivanadate (B10776886) with various morphologies like shuttles, flowers, and belts have been synthesized, a principle that is transferable to antimonate systems. rsc.org In the synthesis of antimony telluride nanobelts, a related chalcogenide, an ionic surfactant was successfully used as a shape controller under hydrothermal conditions, indicating the potential for similar morphology control in antimonate synthesis. nih.gov The ability to produce single-crystalline nanostructures is a significant advantage of these methods, as it allows for the study of intrinsic material properties without the influence of grain boundaries.

The choice of solvent in solvothermal synthesis can influence the crystal structure and morphology by altering the solubility and reactivity of the precursors. This control is crucial for obtaining specific polymorphs of sodium antimonate, such as the ilmenite-type structure, which can be synthesized via aerosol-assisted combustion, a related solution-based method. acs.org

Table 1: Influence of Hydrothermal/Solvothermal Parameters on Sodium Antimonate Properties

Parameter Effect on Product Characteristics
Temperature Influences reaction kinetics, crystallinity, and phase selection.
Time Affects crystal growth, particle size, and completion of reaction.
pH / Mineralizer Controls precursor solubility and reaction pathways, impacting morphology. rsc.org
Precursors Choice of antimony and sodium source affects purity and reactivity.
Solvent/Surfactant Modifies precursor solubility and surface energy, enabling morphological control. nih.gov

Solid-State Reaction Kinetics and Mechanistic Pathways in Sodium Antimonate Formation

Traditional synthesis of sodium antimonate often involves high-temperature solid-state reactions between an antimony source (e.g., antimony trioxide) and a sodium salt (e.g., sodium nitrate (B79036) or carbonate). atamanchemicals.comgoogle.com While seemingly straightforward, the kinetics and mechanisms of these reactions are complex, involving multiple steps of diffusion and phase transformation.

The pyrometallurgical process, for example, involves reacting sodium nitrate with antimony oxide under alkaline and high-temperature conditions. mdpi.com This process, while simple, can have disadvantages such as high energy consumption and the production of harmful gases. mdpi.com Mechanistic studies aim to understand the intermediate phases and transition states to devise more efficient and environmentally benign solid-state routes. For instance, investigations into the sodiation of antimony for battery applications reveal complex phase transformations, including the formation of amorphous intermediates before the final crystalline product is formed. rsc.orgrsc.org These insights into Na-Sb interactions are valuable for understanding the formation of the oxide, sodium antimonate.

Precipitation and Co-precipitation Strategies for Tailored Nanocrystalline Sodium Antimonate

Precipitation and co-precipitation are versatile, solution-based methods for synthesizing nanocrystalline sodium antimonate at relatively low temperatures. These "bottom-up" approaches offer excellent control over particle size, size distribution, and composition. rroij.com

In a typical precipitation synthesis, a precipitating agent is added to a solution containing the precursor ions (Na⁺ and a soluble antimony species), causing the supersaturation and subsequent nucleation and growth of insoluble sodium antimonate particles. researchgate.net Key parameters that influence the final product include precursor concentrations, temperature, pH, and the rate of addition of the precipitating agent. By carefully controlling these variables, it is possible to produce monodisperse nanoparticles. rroij.com

Co-precipitation is a modification of this technique where multiple cations are precipitated simultaneously from a solution. This is particularly useful for synthesizing doped or mixed-cation antimonates. The process involves the simultaneous occurrence of nucleation, growth, and aggregation, leading to the formation of finely mixed, homogeneous products. youtube.commdpi.com The main advantages of these methods are their simplicity, rapid production, and energy efficiency due to the low reaction temperatures. youtube.com For example, sodium pyroantimonate (B1233504) with a regular hexahedron morphology has been synthesized via an air oxidation precipitation method under optimized conditions. researchgate.net

Template-Assisted Growth and Self-Assembly Processes for Hierarchical Sodium Antimonate Architectures

To create more complex, hierarchical structures of sodium antimonate, template-assisted synthesis and self-assembly processes are employed. These methods use pre-existing structures (templates) or spontaneous organization to guide the formation of the desired architecture.

Template-assisted synthesis can utilize either "hard" or "soft" templates.

Hard templates , such as porous alumina (B75360) or silica, provide a rigid scaffold within which the sodium antimonate is synthesized. Subsequent removal of the template yields a nanostructured replica. This approach has been used to create nanowire arrays of antimony and its alloys. researchgate.net

Soft templates , such as surfactants, polymers, or ionic liquids, self-assemble into structures like micelles or liquid crystals in solution, which then direct the nucleation and growth of the inorganic material. nih.gov For example, a composite film featuring bismuth-antimony alloy nanoparticles embedded in a 3D hierarchical porous carbon skeleton has been synthesized using dissolved polystyrene as a soft template. nih.gov A similar strategy could be applied to sodium antimonate.

Self-assembly involves the spontaneous organization of primary nanoparticles into larger, ordered superstructures. This process is driven by the minimization of the system's free energy and can be influenced by factors like solvent, temperature, and capping agents. A NaCl template-assisted self-assembly strategy has been used to anchor antimony nanoparticles in a 3D carbon network, demonstrating the potential for creating complex, self-assembled architectures. mdpi.com These hierarchical structures are of great interest for applications where a high surface area and interconnected porosity are beneficial.

Green Chemistry Principles and Sustainable Synthesis of Sodium Antimonate

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for synthesizing sodium antimonate. This involves reducing energy consumption, using less hazardous materials, and minimizing waste generation compared to traditional pyrometallurgical methods that can produce noxious gases like NOx. mdpi.com

Hydrometallurgical processes represent a significant step towards greener synthesis. These methods operate in aqueous solutions at lower temperatures and can be designed to recycle reagents. For example, a method for preparing sodium antimonate from antimony oxide ore uses an alkaline leaching approach where the alkaline liquid is recyclable, generating no waste water or gas. google.com Another approach uses catalytic air oxidation to selectively form sodium antimonate from a leaching solution, offering a process with high product purity and yield at a lower cost. mdpi.com The use of hydrogen peroxide as an oxidant in some wet chemical processes is also advantageous, as its only byproduct is water. google.com

The development of mechanochemical synthesis, such as high-energy ball milling, also aligns with green chemistry principles. This solvent-free or low-solvent method can produce materials like sodium thioantimonate nonahydrate rapidly and with high yield, reducing both reaction time and the use of potentially hazardous solvents. rsc.orgresearchgate.net

In-Situ Characterization Techniques for Real-Time Monitoring of Sodium Antimonate Synthesis

To gain a deeper understanding of the reaction kinetics and formation mechanisms of sodium antimonate, in-situ characterization techniques are indispensable. These methods allow for the real-time monitoring of the synthesis process as it happens, providing direct evidence of intermediate phases, structural evolution, and reaction pathways.

Synchrotron-based techniques, such as time-resolved X-ray diffraction (TRS-XRD), are particularly powerful for studying rapid synthesis methods like microwave-assisted hydrothermal synthesis. researchgate.net By collecting diffraction patterns in real-time, researchers can track the transformation of precursors into the final crystalline product, identifying any transient amorphous or crystalline intermediates. researchgate.net This has been applied to understand the sodiation pathways in antimony, revealing the formation of amorphous intermediates that precede the final crystalline Na₃Sb phase. acs.org

Other in-situ techniques that can be applied to monitor sodium antimonate synthesis include:

In-situ Raman or Infrared Spectroscopy: To probe changes in chemical bonding and molecular structure during the reaction.

In-situ Electron Microscopy: To visualize the nucleation, growth, and morphological evolution of particles directly in the reaction solution.

Operando Pair Distribution Function (PDF) Analysis: This technique, used to study sodium-antimonide phase transformations, provides insights into local atomic structure, even in amorphous or poorly crystalline intermediates. acs.org

These advanced characterization methods provide crucial data for developing kinetic models and refining synthesis protocols to achieve precise control over the final material's properties. nih.govnih.govchemrxiv.org

Crystallographic and Structural Elucidation of Sodium Antimonate Phases

Advanced X-ray Diffraction (XRD) and Neutron Diffraction for Polymorph Identification and Refinement

X-ray Diffraction (XRD) and neutron diffraction are indispensable techniques for determining the crystal structure of sodium antimonate (B1203111). These methods provide detailed information about the arrangement of atoms within the crystal lattice, allowing for the identification of different polymorphic forms and the precise refinement of structural parameters.

The most common polymorph of sodium antimonate crystallizes in the ilmenite (B1198559) (FeTiO3) structure type. wikipedia.org This structure is characterized by a hexagonal close-packed array of oxygen atoms, with sodium (Na+) and antimony (Sb5+) cations occupying two-thirds of the octahedral interstices in an ordered fashion. wikipedia.org The cations are arranged in alternating layers perpendicular to the crystallographic c-axis.

Detailed structural refinements using diffraction data have established that NaSbO3 belongs to the rhombohedral crystal system with the space group R-3. This structure consists of SbO6 octahedra that share edges to form layers, which are then linked by NaO6 octahedra. While the ilmenite structure is the most widely reported ambient phase, studies on related multi-alkali antimonides suggest that other polymorphs, such as those with cubic or different hexagonal symmetries, could potentially exist as metastable phases. researchgate.net The precise determination of lattice parameters, bond lengths, and bond angles through Rietveld refinement of XRD and neutron diffraction patterns is essential for understanding the structure-property relationships in this material.

Table 1: Crystallographic Data for Ilmenite-type Sodium Antimonate (NaSbO3)

ParameterValue
Crystal SystemRhombohedral
Space GroupR-3 (No. 148)
Structure TypeIlmenite
Cation CoordinationNa+ (Octahedral), Sb5+ (Octahedral)

Note: Specific lattice parameters may vary slightly depending on the synthesis method and measurement conditions.

High-Resolution Electron Microscopy (HR-TEM/SEM) for Nanostructural and Defect Analysis of Sodium Antimonate

High-Resolution Transmission Electron Microscopy (HR-TEM) and Scanning Electron Microscopy (SEM) are powerful tools for investigating the morphology, nanostructure, and crystalline defects in sodium antimonate at the micro- and nanoscale.

SEM analyses of synthesized sodium antimonate powders reveal that the material often consists of granular, irregular, or hexahedral crystals. mdpi.comresearchgate.net The particle size and distribution can be controlled through the synthesis process, which is critical for its application performance. mdpi.com SEM is also instrumental in identifying morphological defects such as agglomeration, fractures, and surface imperfections. researchgate.net

HR-TEM allows for the direct visualization of the crystal lattice, enabling the identification of planar defects like stacking faults and grain boundaries. Electron Channeling Contrast Imaging (ECCI), a technique performed in an SEM, can be used to visualize and characterize crystalline defects, such as dislocations, in bulk materials without the need for extensive sample thinning required for TEM. microscopy.org These defects can significantly influence the material's mechanical and chemical properties.

Defect Chemistry, Non-Stoichiometry, and Vacancy Engineering in Sodium Antimonate Crystal Lattices

The defect chemistry of sodium antimonate involves the study of point defects, such as vacancies, interstitials, and substitutions, within its crystal lattice. These defects can lead to non-stoichiometry, where the elemental ratio deviates from the ideal 1:1:3 for Na:Sb:O.

In antimony-based compounds, particularly those used in electrochemical applications like sodium-ion batteries, the presence and mobility of sodium vacancies are of paramount importance. Studies on related sodium-antimonide (Na-Sb) alloy systems have identified amorphous phases with significant numbers of sodium vacancies, such as a-Na(3-x)Sb, which play a crucial role in the sodiation/desodiation mechanism. nih.govanl.gov While these studies are on metallic alloys rather than the oxide, they highlight the tendency of the sodium-antimony system to accommodate non-stoichiometry through vacancy formation.

Phase Transitions and High-Pressure/High-Temperature Behavior of Sodium Antimonate

The stability and structural transformations of sodium antimonate under high-pressure and high-temperature conditions are critical for its performance in demanding applications. Sodium antimonate is known for its high thermal stability, not decomposing at temperatures up to 1000 °C. atamanchemicals.com

Studies on related materials provide insight into potential transformations. For example, high-pressure X-ray diffraction studies on elemental antimony have shown reversible phase transitions from the initial rhombohedral structure (A7 type) to a primitive cubic structure at approximately 70 kbar, and further to a hexagonal close-packed structure at around 85 kbar. ras.ru While NaSbO3 has a different starting structure, the application of high pressure would be expected to induce transitions to denser phases. Research on the synthesis of sodium pyroantimonate (B1233504) has shown that it can transform into the NaSbO3 phase at elevated temperatures, indicating a temperature-driven phase relationship between these two forms of sodium antimonate. researchgate.netresearchgate.net A comprehensive evaluation of the pressure-temperature phase diagram for NaSbO3 would require dedicated high-pressure/high-temperature diffraction studies.

Local Structural Probes via Pair Distribution Function (PDF) Analysis of Amorphous and Nanocrystalline Sodium Antimonate

Pair Distribution Function (PDF) analysis, derived from total X-ray or neutron scattering data, is an exceptionally powerful technique for elucidating the local atomic structure of materials that lack long-range order, such as amorphous and nanocrystalline phases.

While specific PDF studies on amorphous sodium antimonate oxide are not widely reported, extensive research on sodium-antimonide alloys for sodium-ion batteries demonstrates the utility of the technique. nih.govacs.org Operando PDF analysis has been used to track the structural evolution of antimony anodes during electrochemical cycling. nih.gov These studies successfully identified and characterized previously unknown amorphous intermediates, including a-Na(1.7)Sb, which features some Sb-Sb bonding, and a-Na(3-x)Sb, a structure locally similar to crystalline Na3Sb but with a high concentration of sodium vacancies and a limited correlation length. nih.govanl.govbirmingham.ac.uk

By analyzing the distribution of atom-atom distances, the PDF technique provides a real-space picture of the local coordination environments. This approach allows researchers to build structural models for non-crystalline phases and understand transformation mechanisms that are invisible to conventional diffraction methods which rely on Bragg scattering. acs.org This methodology could be directly applied to study amorphous or poorly crystalline forms of sodium antimonate, providing crucial insights into their local structure.

Surface Reconstruction and Interface Structure of Sodium Antimonate Materials

The arrangement of atoms at the surface of a crystal can differ significantly from the bulk structure, a phenomenon known as surface reconstruction. wikipedia.org This process occurs because surface atoms have a different coordination environment and experience unbalanced forces, leading them to rearrange into a new, lower-energy configuration. wikipedia.org

The surface and interface structure of sodium antimonate are critical in applications where surface interactions are dominant, such as catalysis or as an additive in composite materials. The specific reconstruction of a surface depends on factors like the crystal face exposed and the ambient conditions. wikipedia.org While detailed studies on the specific surface reconstructions of NaSbO3 are limited, the principles are broadly applicable. It is expected that the surfaces of sodium antimonate crystals would undergo relaxation (changes in interlayer spacing near the surface) or reconstruction (changes in symmetry) to minimize surface energy. Understanding the nature of the terminated surface—whether it is rich in sodium, antimony, or oxygen—is key to predicting its chemical reactivity and interaction with other materials at an interface.

Advanced Spectroscopic Characterization for Electronic Structure and Local Environment in Sodium Antimonate

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Chemical States and Oxidation States of Antimony

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the near-surface region of a material. In the analysis of sodium antimonate (B1203111), XPS is crucial for confirming the pentavalent state of antimony (Sb⁵⁺).

High-resolution XPS spectra of the Sb 3d region are characteristic of the antimony oxidation state. However, a notable challenge in the analysis of antimony oxides is the overlap of the Sb 3d₅/₂ peak with the O 1s core level spectrum. To accurately determine the binding energy, the Sb 3d₃/₂ peak, which does not overlap, is used as a reference. The spin-orbit splitting between the Sb 3d₅/₂ and Sb 3d₃/₂ peaks is a fixed value, approximately 9.3 to 9.4 eV.

For Sb(V) compounds like KSbO₃, the Sb 3d₅/₂ binding energy is observed at approximately 530.7 eV. Given the similar chemical environment, the binding energy for Sb 3d₅/₂ in NaSbO₃ is expected to be in a comparable range, confirming the Sb⁵⁺ oxidation state. The O 1s component is typically deconvoluted from the overlapping spectra, with its main peak attributed to the lattice oxygen in the antimonate structure.

Core LevelExpected Binding Energy (eV) for Sb(V)Spin-Orbit Splitting (eV)Reference Compound
Sb 3d₅/₂~530.7 - 530.9~9.3 - 9.4KSbO₃
Sb 3d₃/₂~540.0 - 540.3KSbO₃

Auger Electron Spectroscopy (AES) is another surface analysis technique that provides elemental and chemical state information, often with higher spatial resolution than XPS. eag.comphi.com AES relies on the analysis of the kinetic energy of Auger electrons emitted from an excited atom. eag.comwikipedia.org The kinetic energies of these electrons are characteristic of the elements present and their chemical environment. eag.com While specific AES studies focused solely on NaSbO₃ are not widely reported, the technique can be used to map the elemental distribution of Na, Sb, and O on the surface and perform depth profiling in conjunction with ion sputtering to analyze thin films or surface layers. eag.comphi.com Any shift in the kinetic energy of the primary Sb Auger peaks would provide complementary information to XPS regarding the surface chemical state. researchgate.net

X-ray Absorption Spectroscopy (XAS) including XANES and EXAFS for Antimony Coordination and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a technique that probes the local geometric and electronic structure around a specific absorbing atom. wikipedia.orgrsc.org It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region at the antimony K-edge provides information on the oxidation state and coordination geometry of antimony. The absorption edge energy is highly sensitive to the valence state of the absorbing atom. For pentavalent antimony (Sb⁵⁺), as found in NaSbO₃, the Sb K-edge energy is consistently observed at approximately 30496–30497 eV. nih.gov This is distinctly higher than the edge energy for trivalent antimony (Sb³⁺), allowing for unambiguous determination of the oxidation state in the bulk material. nih.gov

The EXAFS region contains oscillations that result from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS signal can yield precise information about the local atomic environment, including coordination numbers and interatomic distances. For Sb(V) compounds where antimony is octahedrally coordinated to oxygen, EXAFS analysis typically reveals an Sb-O bond distance of approximately 1.98 Å with a coordination number of six. nih.gov This would be the expected local structure for the SbO₆ octahedra within the ilmenite (B1198559) crystal structure of NaSbO₃.

ParameterExpected Value for Sb(V) in NaSbO₃Technique
Sb K-edge Absorption Energy~30496 - 30497 eVXANES
Sb-O Coordination Number6EXAFS
Sb-O Bond Distance~1.98 ÅEXAFS

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cation Mobility and Local Bonding Environments in Sodium Antimonate

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a sensitive probe of the local environment of specific nuclei. For sodium antimonate, ²³Na NMR is particularly valuable for investigating the dynamics and mobility of sodium ions within the crystal lattice. lidsen.com Since ²³Na is a quadrupolar nucleus (spin I = 3/2), its NMR spectrum is highly sensitive to the local electric field gradient, which is influenced by the symmetry of the Na⁺ site and its interaction with surrounding atoms. nih.gov

Studies on various sodium-based solid electrolytes have shown that temperature-dependent ²³Na NMR line width and relaxation time measurements can quantify ion mobility. lidsen.comconfex.com As temperature increases, motional narrowing of the NMR signal is typically observed, indicating an increase in Na⁺ hopping frequency. By analyzing the line width as a function of temperature, activation energies for sodium ion diffusion can be determined.

While specific NMR studies on NaSbO₃ are not extensively documented in the literature, the methodology is well-established. Such an investigation would provide insights into the local bonding environments of the sodium ions and characterize their mobility, which is crucial for applications in solid-state batteries or ion conductors.

Raman and Infrared (IR) Spectroscopy for Vibrational Modes and Phonon Dynamics of Sodium Antimonate

Raman and Infrared (IR) spectroscopies are complementary techniques used to study the vibrational modes of a material, which are related to its crystal structure and chemical bonding. The ilmenite structure of NaSbO₃ consists of layers of edge-sharing SbO₆ octahedra. The vibrational modes observed in its Raman spectrum are characteristic of these structural units.

The Raman spectrum of NaSbO₃ (mineral form brizziite) shows distinct bands corresponding to the stretching and bending vibrations of the Sb-O bonds within the SbO₆ octahedra. researchgate.net The high-wavenumber region is dominated by Sb-O stretching modes, while the lower-wavenumber region contains the O-Sb-O bending modes and lattice vibrations. researchgate.net

A detailed study of the Raman spectrum of brizziite (NaSbO₃) has led to the assignment of several key vibrational modes. researchgate.net Strong bands observed around 660 cm⁻¹ and 617-620 cm⁻¹ are attributed to the symmetric stretching modes (ν₁) of the SbO₆ units. researchgate.net Weaker bands in the 500-600 cm⁻¹ range are assigned to antisymmetric stretching vibrations (ν₃). researchgate.net The lower frequency region features sharp bands between 200 and 320 cm⁻¹, which are assigned to O-Sb-O bending modes. researchgate.net

Wavenumber (cm⁻¹)AssignmentVibrational Mode
660-665Symmetric Sb-O Stretchν₁
617-620Symmetric Sb-O Stretchν₁
~516Antisymmetric Sb-O Stretchν₃
307, 315O-Sb-O BendingBending/Deformation
204, 230, 236O-Sb-O BendingBending/Deformation
160Lattice ModeLattice Vibration

Data sourced from studies on the mineral brizziite (NaSbO₃). researchgate.net

IR spectroscopy provides complementary information, as some vibrational modes may be IR-active but Raman-inactive, and vice-versa, depending on the symmetry of the crystal structure. Together, these techniques provide a comprehensive picture of the phonon dynamics of sodium antimonate.

Mössbauer Spectroscopy for Investigating Antimony Valence States and Electronic Environments

¹²¹Sb Mössbauer spectroscopy is a highly specific technique for probing the nuclear environment of antimony atoms. It provides precise information about the oxidation state, site symmetry, and nature of chemical bonding. The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEₐ).

The isomer shift is directly related to the s-electron density at the antimony nucleus and is therefore highly sensitive to the oxidation state. Sb(V) compounds consistently exhibit isomer shifts in a distinct range that is significantly more positive than that for Sb(III) compounds. For Sb(V) oxides, the isomer shift is typically in the range of +8 to +10 mm/s (relative to InSb), whereas for Sb(III) oxides, it is in the range of -11 to -14 mm/s. For sodium antimonate, the isomer shift would be expected to fall squarely within the Sb(V) range, providing definitive confirmation of the pentavalent state.

Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. A non-zero quadrupole splitting indicates a distortion from a perfect cubic symmetry at the antimony site. The SbO₆ octahedra in the ilmenite structure of NaSbO₃ are known to be slightly distorted, which would be expected to result in a measurable quadrupole splitting in the ¹²¹Sb Mössbauer spectrum.

Ultrafast Spectroscopy for Excited State Dynamics and Charge Carrier Relaxation in Sodium Antimonate

Ultrafast spectroscopy techniques, such as femtosecond transient absorption spectroscopy, operate on extremely short timescales (femtoseconds to picoseconds) to probe the dynamics of photoexcited states and charge carriers. nih.gov These methods are essential for understanding the processes that occur immediately following the absorption of light, such as charge carrier formation, relaxation, and trapping. rsc.org

While specific ultrafast spectroscopic studies on NaSbO₃ are not prevalent, the application of these techniques could provide significant insights, particularly if the material is considered for applications in photocatalysis or optoelectronics. Upon excitation with photons of energy greater than its bandgap, electron-hole pairs (charge carriers) are generated. Ultrafast spectroscopy could be used to track the relaxation of these "hot" carriers back to the band edges, their subsequent trapping at defect sites within the material, and the timescale of electron-hole recombination. nih.govrsc.org Understanding these fundamental processes is critical for evaluating and improving the efficiency of the material in any application that relies on its photo-excited properties.

Computational and Theoretical Investigations of Sodium Antimonate Properties and Reactivity

Density Functional Theory (DFT) Studies on Electronic Band Structure, Density of States, and Optical Properties of Sodium Antimonate (B1203111)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on sodium antimonate have been instrumental in understanding its electronic and optical characteristics.

Research has shown that pure sodium antimonate (NaSbO₃) is a semiconductor with a wide band gap. The ilmenite (B1198559) polymorph of NaSbO₃, which is stable under ambient conditions, possesses a significant band gap. A high-pressure perovskite polymorph of NaSbO₃ has been synthesized and found to be a white insulator with an optical band gap of 3.4 eV. teck.com DFT calculations have been employed to explore the effects of doping on the electronic band structure. For instance, doping NaSbO₃ with silver (Ag) atoms has been demonstrated to introduce additional energy bands near the Fermi level, which significantly reduces the band gap of the material. This reduction in the band gap enhances the absorption of visible light, which is a crucial property for photocatalytic applications.

The optical properties of sodium antimonate, such as its absorption spectrum, are directly related to its electronic band structure. The wide band gap of the pure material means that it primarily absorbs light in the ultraviolet region. However, as demonstrated by DFT calculations and experimental results, doping can shift the absorption edge to the visible light region, thereby modifying its optical properties and making it suitable for a broader range of applications, including as a photocatalyst.

Table 1: Calculated Band Gap of Sodium Antimonate Polymorphs

PolymorphSynthesis ConditionsCalculated Optical Band Gap (eV)
Perovskite10.5 GPa and 1150 °C3.4

This table summarizes the calculated optical band gap for a high-pressure perovskite polymorph of sodium antimonate.

Ab Initio Molecular Dynamics Simulations for Dynamic Behavior, Ion Diffusion, and Phase Stability of Sodium Antimonate

Ab initio molecular dynamics (AIMD) is a computational method that combines molecular dynamics simulations with electronic structure calculations, allowing for the study of the dynamic behavior of atoms in a material without the need for empirical potentials. While specific AIMD studies exclusively focused on sodium antimonate are limited in the available literature, research on related sodium-ion conductors provides valuable insights into the potential dynamic behavior, ion diffusion, and phase stability of NaSbO₃.

AIMD simulations on sodium-based antiperovskites have revealed the importance of soft phonons in facilitating Na⁺ ion diffusion. youtube.com These simulations show that the diffusion pathways of sodium ions are complex and can be influenced by the collective motions of the surrounding atomic units. youtube.com In the context of sodium antimonate, AIMD could be employed to visualize the diffusion pathways of Na⁺ ions through the crystal lattice, identify the key atomic motions that facilitate this diffusion, and calculate the activation energies for ion hopping.

The phase stability of sodium antimonate, particularly the transition between its ilmenite and perovskite polymorphs, is another area where AIMD could provide significant understanding. By simulating the system at different temperatures and pressures, AIMD can help to map out the phase diagram and identify the thermodynamic conditions under which different crystal structures are stable. Such simulations can also shed light on the mechanisms of phase transitions, which are crucial for materials processing and device applications. Studies on sodium niobate (NaNbO₃) have demonstrated the utility of first-principles calculations in understanding structural and dynamical phase transitions, where phonon dispersion curves reveal instabilities that lead to various distorted structures. aps.org

First-Principles Calculations of Lattice Dynamics and Phonon Dispersion in Sodium Antimonate Crystals

First-principles calculations are a cornerstone of computational materials science, providing a means to investigate the vibrational properties of crystalline solids without empirical parameters. These calculations are essential for understanding lattice dynamics and phonon dispersion, which in turn govern many of the thermal and electrical properties of a material.

The lattice dynamics of a crystal are described by the collective vibrations of its constituent atoms, which are quantized as phonons. The relationship between the frequency of these phonons and their wavevector is given by the phonon dispersion curve. First-principles calculations, typically within the framework of DFT, can be used to compute these curves. nih.govnih.gov The phonon dispersion curves for a material can reveal important information about its structural stability; the presence of imaginary frequencies (often plotted as negative) indicates a dynamic instability that may lead to a phase transition. aps.org

For sodium antimonate, first-principles calculations of its phonon dispersion would elucidate the vibrational modes of the Na, Sb, and O atoms in the crystal lattice. These calculations would also allow for the determination of the phonon density of states, which is crucial for calculating thermodynamic properties such as specific heat and thermal conductivity. While a specific, detailed phonon dispersion curve for sodium antimonate is not available in the provided search results, the methodology for its calculation is well-established. nih.govnih.gov The process involves calculating the forces on atoms when they are slightly displaced from their equilibrium positions and then using these forces to construct a dynamical matrix. The eigenvalues of this matrix correspond to the phonon frequencies.

Table 2: Representative Phonon Frequencies at High-Symmetry Points

High-Symmetry PointFrequency Range (THz) (Representative)
Γ (Gamma)0 - 20
M5 - 18
K3 - 17
A2 - 19

This table provides a representative range of phonon frequencies at different high-symmetry points in the Brillouin zone for an ilmenite-type structure, illustrating the type of data that would be obtained from first-principles calculations for sodium antimonate. Actual values for NaSbO₃ would require specific calculations.

Computational Prediction of Novel Crystal Structures and Polymorphism for Sodium Antimonate

Computational methods for crystal structure prediction have become increasingly valuable in materials science for discovering new polymorphs and understanding the conditions under which they can be synthesized. aps.orgpharmaron.comresearchgate.net These methods typically involve searching the potential energy landscape of a given chemical composition to identify stable or metastable crystal structures.

A significant finding in the study of sodium antimonate is the computational prediction and subsequent synthesis of a new high-pressure polymorph with a perovskite structure. teck.com Under ambient conditions, NaSbO₃ adopts an ilmenite structure. However, computational studies suggested that a denser perovskite phase could be stable at high pressures. This prediction was confirmed by high-pressure synthesis experiments, which yielded an orthorhombically distorted perovskite polymorph of NaSbO₃ at 10.5 GPa and 1150 °C. teck.com

The computational analysis of the bonding in both the ilmenite and perovskite polymorphs revealed the underlying reasons for their relative stabilities. teck.com The strong covalent character of the Sb-O bonds favors a significant tilting of the SbO₆ octahedra, a feature that is accommodated in the ilmenite structure. In the perovskite structure, this tilting is constrained by the repulsive interactions between Na⁺ and O²⁻ ions. This creates a conflict that destabilizes the perovskite structure at ambient pressure but can be overcome at high pressure. This interplay between covalent and ionic bonding interactions is a key factor in determining the crystal structure of sodium antimonate and related compounds.

Theoretical Modeling of Surface Reactivity, Adsorption Mechanisms, and Catalytic Sites on Sodium Antimonate Surfaces

Theoretical modeling, particularly using DFT, is a powerful tool for investigating the surface properties of materials, including their reactivity, how other molecules adsorb onto them, and the nature of their catalytic sites. While detailed theoretical modeling of the surface of sodium antimonate is not extensively covered in the available research, studies on related materials provide a framework for how such investigations could be conducted.

DFT calculations can be used to model the atomic and electronic structure of different crystal facets of sodium antimonate. These models can then be used to study the adsorption of various molecules. For instance, a DFT study on the adsorption of antimony(V) oxyanions on aluminum oxide surfaces has provided insights into the preferred binding geometries and the nature of the chemical bonds formed between the adsorbate and the surface. acs.org Similar studies on sodium antimonate surfaces could identify the most favorable adsorption sites for different reactants and determine the adsorption energies.

The identification of catalytic sites is another important application of theoretical modeling. By calculating the electronic structure of the surface, it is possible to identify regions with high electron density or specific orbital arrangements that are conducive to catalytic reactions. For example, the presence of under-coordinated surface atoms or specific defect sites can often lead to enhanced catalytic activity. Theoretical models can also be used to simulate entire reaction pathways on the surface, providing a detailed understanding of the catalytic mechanism at the molecular level.

High-Throughput Computational Screening for Novel Sodium Antimonate Derivatives and Analogs

High-throughput computational screening is a rapidly growing field in materials discovery that involves the automated calculation of the properties of a large number of candidate materials. acs.org This approach allows for the efficient exploration of vast chemical spaces to identify new materials with desired properties. While specific examples of high-throughput screening for novel sodium antimonate derivatives are not prominent in the current literature, the methodology is well-suited for this purpose.

The process of high-throughput screening typically begins with the generation of a large database of potential crystal structures. For sodium antimonate derivatives, this could involve substituting Na or Sb with other elements or creating new ternary or quaternary compounds based on the antimonate structure. DFT calculations are then performed on each of these candidate structures to predict their properties, such as their electronic band gap, stability, and ionic conductivity.

The results of these calculations can then be analyzed to identify promising candidates for further experimental investigation. For example, a screening study could search for derivatives with a smaller band gap for improved photocatalytic activity or with lower activation barriers for sodium-ion diffusion for applications in batteries. While the application of high-throughput screening to antimonate compounds is still an emerging area, it holds significant promise for accelerating the discovery of new functional materials.

Mechanistic Studies in Catalytic Applications of Sodium Antimonate

Heterogeneous Catalysis by Sodium Antimonate (B1203111): Redox Mechanisms and Active Site Identification

Sodium antimonate demonstrates notable activity in heterogeneous catalysis, particularly in oxidation reactions. The underlying mechanisms often involve redox cycles of the antimony species. One illustrative example is the catalytic air oxidation of sodium thioantimonite to produce sodium antimonate itself. In this process, a synergistic oxidation method is employed, highlighting the redox capabilities of the catalyst. mdpi.com

The reaction kinetics suggest a diffusion-controlled process with an apparent activation energy of 6.47 kJ·mol−1. mdpi.com The process involves the oxidation of trivalent antimony in sodium thioantimonite to the pentavalent state in sodium antimonate. While the precise nature of the active sites on the sodium antimonate surface for general heterogeneous catalytic oxidations is not extensively detailed in the available literature, it is understood that the surface antimony and oxygen species play a critical role. The ability of antimony to cycle between different oxidation states (Sb(III) and Sb(V)) is fundamental to the redox mechanism.

In a related context, the study of Fe-Mn binary oxides for the removal of antimony(III) reveals that manganese oxide is the primary component responsible for the oxidation of Sb(III) to Sb(V), while iron oxide primarily adsorbs the antimony species. rsc.org This suggests that in mixed oxide systems containing antimony, specific metal centers can be identified as the primary redox-active sites. For sodium antimonate, it is the antimony centers that are expected to fulfill this role. The identification of these active sites often requires advanced characterization techniques capable of probing the catalyst surface under reaction conditions.

Table 1: Kinetic Parameters for the Catalytic Oxidation of Sodium Thioantimonite

ParameterValueReference
Apparent Activation Energy (Ea)6.47 kJ·mol−1 mdpi.com
Reaction ControlDiffusion Controlled mdpi.com

Photocatalytic Activity and Charge Transfer Mechanisms in Sodium Antimonate-Based Systems

Sodium antimonate-based materials have emerged as promising photocatalysts. Doping sodium antimonate with silver (Ag) has been shown to significantly enhance its photocatalytic activity under visible light. researchgate.net This enhancement is attributed to a reduction in the material's band gap, allowing for greater absorption of visible light. researchgate.net

The fundamental mechanism of photocatalysis in these systems involves the generation of electron-hole pairs upon light absorption. The subsequent separation and transfer of these charge carriers are critical steps that determine the photocatalytic efficiency. In Ag-doped sodium antimonate, the silver atoms are believed to facilitate charge transfer and reduce the resistance, thereby accelerating the photocatalytic reaction.

Light Absorption: NaSbO₃ + hν → e⁻ + h⁺

Electron Transfer and Superoxide (B77818) Formation: e⁻ + O₂ → •O₂⁻

Hole Transfer and Hydroxyl Radical Formation: h⁺ + H₂O → •OH + H⁺

The efficiency of these processes is directly linked to the lifetime of the charge carriers and the number of active sites available on the catalyst surface.

Electrocatalytic Performance and Reaction Pathways Involving Sodium Antimonate

The electrocatalytic properties of antimonate-based materials are being explored for various applications, including the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR). While studies specifically on sodium antimonate are limited, research on first-row transition metal antimonates (MSb₂O₆) provides valuable insights into the potential reaction pathways. researchgate.net

These materials are investigated for their ability to catalyze the ORR, a key reaction in fuel cells. Theoretical and experimental studies suggest that the antimonate structure can tune the activity and selectivity of the transition metal active sites. researchgate.net The mechanism involves the adsorption of oxygen molecules onto the catalyst surface, followed by a series of electron and proton transfer steps to form water. The specific reaction pathway (e.g., a direct 4-electron pathway or a 2-electron pathway) is dependent on the catalyst composition and structure.

In the context of OER, which is crucial for water splitting, antimonate-based materials are also being considered. The reaction involves the oxidation of water to produce oxygen gas. The catalyst facilitates this process by providing active sites for the adsorption of water molecules and stabilizing the reaction intermediates. The electronic properties of the antimonate framework, including its conductivity, play a significant role in its electrocatalytic performance. rsc.org For instance, antimony-doped tin oxide (ATO) has been used as a support material for iridium oxide OER catalysts, demonstrating enhanced activity and durability due to the high electronic conductivity and porous structure of the ATO support. rsc.org

Synergistic Effects and Support Interactions in Sodium Antimonate Composite Catalysts

The performance of sodium antimonate as a catalyst can be significantly influenced by its interaction with other materials in composite systems. Synergistic effects can arise from the combination of sodium antimonate with other metal oxides or from its interaction with a support material.

Catalyst Deactivation Pathways and Regeneration Strategies for Sodium Antimonate

Catalyst deactivation is a critical issue in industrial processes, leading to a loss of activity and selectivity over time. The primary mechanisms of deactivation for heterogeneous catalysts include poisoning, coking, and sintering. ammoniaknowhow.com

Poisoning: This occurs when impurities in the feed stream strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction. For antimony-based catalysts, poisons can include heavy metals or sulfur compounds, depending on the specific application. ammoniaknowhow.com

Coking: This involves the deposition of carbonaceous materials on the catalyst surface, which can physically block active sites and pores. This is a common deactivation pathway in reactions involving hydrocarbons. google.com

Sintering: At high temperatures, the small crystallites of the active catalyst phase can agglomerate into larger particles, leading to a decrease in the active surface area. ammoniaknowhow.com

Regeneration strategies aim to restore the activity of a deactivated catalyst. The choice of regeneration method depends on the deactivation mechanism.

For coking: A common method is to burn off the carbon deposits in a controlled atmosphere of air or a mixture of oxygen and an inert gas. researchgate.net

For poisoning: Regeneration can be more challenging and may involve washing the catalyst with a specific solvent or a chemical treatment to remove the poison. For instance, acid washing has been used to regenerate selective catalytic reduction (SCR) catalysts deactivated by alkali metals and heavy metals. nih.gov

Specific regeneration strategies for sodium antimonate catalysts are not well-documented in the literature and would likely depend on the specific catalytic process and the nature of the deactivating species.

Operando Spectroscopy for Understanding Active Sites and Reaction Intermediates in Sodium Antimonate Catalysis

Operando spectroscopy is a powerful set of techniques that allows for the characterization of a catalyst while it is functioning under realistic reaction conditions. researchgate.netrsc.org This provides invaluable insights into the nature of the active sites, the reaction intermediates, and the dynamic changes that the catalyst undergoes during the reaction. Common operando techniques include Raman spectroscopy, infrared (IR) spectroscopy, and X-ray absorption spectroscopy (XAS). rsc.orglehigh.edunih.govresearchgate.net

While there are no specific operando spectroscopy studies reported for sodium antimonate catalysis in the provided search results, the potential of these techniques to elucidate the mechanistic details is clear.

Operando Raman and IR Spectroscopy: These techniques can provide information about the vibrational modes of molecules adsorbed on the catalyst surface, allowing for the identification of reaction intermediates. They can also be used to monitor changes in the structure of the sodium antimonate catalyst itself during the reaction. lehigh.edunih.gov

Operando X-ray Absorption Spectroscopy (XAS): XAS techniques, such as X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide information about the oxidation state and local coordination environment of the antimony atoms in the catalyst. rsc.orgnih.gov This would be particularly useful for studying the redox mechanisms in sodium antimonate-catalyzed oxidation reactions.

By applying these operando techniques, researchers could directly observe the changes in the oxidation state of antimony, identify the specific surface sites where reactants adsorb and react, and track the formation and consumption of intermediates, leading to a comprehensive understanding of the catalytic mechanisms of sodium antimonate.

Environmental Geochemistry and Remediation Science Involving Sodium Antimonate

Speciation and Transformation of Antimony in Environmental Compartments in the Presence of Sodium Antimonate (B1203111)

The speciation of antimony (Sb) in the environment is a critical determinant of its mobility, bioavailability, and toxicity. Antimony primarily exists in two oxidation states: antimonite (Sb(III)) and antimonate (Sb(V)). The presence of sodium antimonate (NaSbO₃) introduces pentavalent antimony into environmental systems. Under most oxidizing environmental conditions, Sb(V) is the more stable form.

Studies on the transformation and dissolution of various antimony compounds have shown that with pentavalent antimony compounds like sodium antimonate, there is no reduction of Sb(V) to Sb(III). nih.gov This indicates that when sodium antimonate enters an environment, it will likely persist as the Sb(V) species, particularly in oxic waters and soils. The geochemical characteristics of antimony are largely determined by its oxidation state and the redox conditions of the surrounding environment. geus.dknih.gov

The transformation of mobile forms of antimony is predominantly controlled by precipitation and adsorption processes. geus.dknih.gov In soils and sediments, Sb(V) from sodium antimonate can interact with various mineral surfaces. The mobility of antimonate in soil, particularly in the pH range of 5.0–8.5, is generally greater than that of antimonite due to the negative charge of the Sb(OH)₆⁻ species. nih.gov

The following table summarizes the typical speciation of antimony in different environmental compartments:

Environmental CompartmentDominant Antimony SpeciesFactors Influencing Speciation
Oxic WatersAntimonate (Sb(V))pH, presence of adsorbing surfaces
Anoxic WatersAntimonite (Sb(III))Redox potential, microbial activity
Soils and SedimentsAntimonate (Sb(V)) or Antimonite (Sb(III))Redox potential, pH, organic matter content, microbial activity

Adsorption and Desorption Mechanisms of Aqueous Pollutants on Sodium Antimonate Surfaces

There is a notable lack of specific research on the adsorption and desorption mechanisms of various aqueous pollutants directly onto sodium antimonate surfaces. The majority of available scientific literature focuses on the adsorption of antimony species onto other materials such as iron oxides, clays, and biochar. geus.dkacs.orgresearchgate.net Therefore, a detailed discussion on the role of sodium antimonate as an adsorbent for other environmental contaminants cannot be provided at this time due to insufficient data.

Role of Sodium Antimonate in Environmental Remediation Technologies (e.g., arsenic immobilization, wastewater treatment)

Sodium antimonate has shown potential in environmental remediation, particularly in the immobilization of arsenic. A novel process has been proposed to recover antimony from arsenic-bearing crystals where sodium antimonate is leached, and the toxic arsenic is immobilized into stable scorodite. researchgate.net In this process, 99.83% of antimony was recovered from sodium antimonate, while 98.86% of the arsenic was immobilized. researchgate.net This suggests a potential application for sodium antimonate in treating industrial waste streams containing both antimony and arsenic.

In the broader context of wastewater treatment, various technologies are employed for the removal of antimony and arsenic. nih.govtuc.gr These include coagulation/flocculation, membrane processes, and adsorption. While not always the primary active agent, the chemistry of antimonate is relevant. For instance, in some industrial processes, sodium antimonate is prepared from antimony-rich residues, and the resulting arsenic-containing solution is treated to form calcium arsenate precipitate, allowing the treated wastewater to be discharged. mdpi.com

The table below outlines some remediation technologies where the chemistry of antimonate is relevant:

Remediation TechnologyTarget PollutantRole of Antimonate Chemistry
Co-precipitation/ImmobilizationArsenicFormation of stable arsenic minerals in processes involving sodium antimonate. researchgate.net
Industrial Wastewater TreatmentAntimony, ArsenicSeparation of antimony as sodium antimonate from arsenic-containing solutions. mdpi.com

Biogeochemical Cycling of Antimony and Interactions with Sodium Antimonate in Natural Systems

The biogeochemical cycling of antimony is significantly influenced by microbial activity. nih.govresearchgate.net Microorganisms can mediate the redox transformation of antimony, converting Sb(III) to Sb(V) and vice versa. researchgate.netmdpi.com The introduction of sodium antimonate into a natural system provides a direct source of Sb(V).

Indigenous microorganisms in environments like stibnite (B1171622) mine soils are capable of both Sb(III) oxidation and Sb(V) reduction. jpgu.org The presence of Sb(V) from sodium antimonate could serve as a substrate for Sb(V)-reducing bacteria under anaerobic conditions. Conversely, in aerobic environments, the stability of Sb(V) would be maintained.

The biogeochemical cycle of antimony is interconnected with other elemental cycles, such as those of sulfur, carbon, phosphorus, and nitrogen. researchgate.net For instance, in sulfidic environments, the formation of thioantimony species can occur. rsc.org The presence of sodium antimonate could influence the microbial communities involved in these interconnected cycles. For example, some bacteria can use the oxidation of Sb(III) to Sb(V) as an energy source. nih.gov

Environmental Transport and Fate Modeling of Antimonate Species

Modeling the environmental transport and fate of antimonate species is crucial for assessing the potential risks associated with antimony contamination. Such models typically consider advection, dispersion, and reaction processes in porous media like soil and aquifers. nih.govresearchgate.net

The transport of antimonate is influenced by its interaction with the solid matrix. The adsorption and desorption of Sb(V) on soil particles are key parameters in these models. nih.gov The mobility of antimonate can be affected by factors such as soil composition, pH, and the presence of competing ions.

Mathematical models for pollutant transport can be developed to simulate the movement of antimonate in groundwater. tuc.grnih.gov These models can help predict the extent of a contamination plume and inform remediation strategies. The development of such models requires accurate data on the hydraulic properties of the porous medium and the geochemical behavior of antimonate.

Impact of Geochemical Factors on Sodium Antimonate Stability and Reactivity

The stability and reactivity of sodium antimonate in the environment are governed by various geochemical factors, primarily pH and redox potential. Sodium antimonate is generally a stable compound under normal temperatures and pressures. teck.com

In aqueous systems, the solubility of sodium antimonate can be influenced by pH. Studies have shown that the solubility of antimony(V) solids can vary with the concentration of sodium hydroxide (B78521). iaea.org The dominant aqueous species of Sb(V) is Sb(OH)₆⁻ over a wide pH range.

Redox conditions play a critical role in the environmental chemistry of antimony. While Sb(V) is the stable form in oxidizing environments, it can be reduced to Sb(III) under more reducing conditions, often mediated by microbial activity. rsc.orgnih.gov However, studies indicate that Sb(V) is a very stable form in the environment and is oxidized at more negative Eh than arsenic. nih.gov Sodium antimonate is incompatible with strong reducing agents and acids, which can lead to the generation of toxic stibine (B1205547) gas under certain conditions. teck.com

The following table summarizes the influence of key geochemical factors on sodium antimonate:

Geochemical FactorImpact on Sodium Antimonate
pHAffects solubility and the surface charge of interacting minerals.
Redox Potential (Eh)Determines the stability of the Sb(V) oxidation state.
Presence of Iron/Manganese OxidesCan lead to adsorption of antimonate from solution. geus.dk
Presence of Reducing Agents/AcidsCan lead to decomposition and formation of stibine gas. teck.com

Advanced Materials Science and Engineering Applications of Sodium Antimonate

Integration of Sodium Antimonate (B1203111) into Advanced Ceramic and Glass Materials: Opacifying and Fining Mechanisms

Sodium antimonate serves two primary functions in the manufacturing of ceramic and glass: as a fining agent and as an opacifier. nbinno.comatamanchemicals.com Its high thermal stability, with no decomposition observed even at 1000 °C, makes it suitable for high-temperature processing. atamanchemicals.comurbanmines.com

Fining Mechanisms: In glass production, particularly for high-quality optical glass, solar panel glass, and cathode ray tube displays, the removal of gaseous inclusions (bubbles) is critical for achieving optical clarity and structural integrity. nbinno.comld-cz.comlinchemicals.com This bubble removal process is known as fining. neg.co.jp Sodium antimonate is an effective fining agent that works through a redox mechanism. neg.co.jp At high melting temperatures, pentavalent antimony (Sb⁵⁺) in sodium antimonate is reduced to trivalent antimony (Sb³⁺), releasing oxygen gas. semanticscholar.org This newly formed oxygen dissolves into the molten glass and diffuses into existing bubbles containing gases like carbon dioxide. qualicer.org This process enlarges the bubbles, which then rise to the surface more rapidly and are expelled. nbinno.comneg.co.jp Furthermore, sodium antimonate helps reduce the surface tension of the glass melt, which facilitates the coalescence and removal of gas bubbles. nbinno.com

Opacifying Mechanisms: In ceramics, glazes, and enamels, sodium antimonate functions as an effective opacifier, imparting whiteness and hiding power. nbinno.comld-cz.com Opacity is achieved by the presence of fine, crystalline particles of sodium antimonate dispersed within the glassy matrix of the glaze or enamel. These particles have a different refractive index from the matrix, causing light to scatter, which results in an opaque, white appearance. When used in lead-containing glazes, it can react to form lead antimonate, a pigment known as Naples yellow, which imparts a yellowish hue. digitalfire.comdigitalfire.com

Table 8.1: Functions of Sodium Antimonate in Glass and Ceramic Production

Application Area Function Mechanism of Action Resulting Properties
Glass Manufacturing
Optical Glass, Display Glass Fining Agent / Degasser Redox reaction (Sb⁵⁺ → Sb³⁺) releases O₂ gas, enlarging bubbles for removal. nbinno.comneg.co.jpsemanticscholar.org Reduces melt surface tension. nbinno.com High optical transparency and clarity, reduced defects (seeds, cords). nbinno.com
Specialty Glasses Decolorizing Agent Oxidizes impurities like iron, neutralizing unwanted color tints. ld-cz.com Improved glass transparency. ld-cz.com
Ceramics & Enamels
Glazes, Enamels Opacifier Dispersed crystalline particles scatter light due to refractive index mismatch. ld-cz.com Increased whiteness, opacity, and hiding power. ld-cz.com
Lead-based Glazes Pigment Formation Can precipitate yellow lead antimonate (Naples yellow). digitalfire.comdigitalfire.com Yellowish, opaque finish. digitalfire.com

Thin Film Deposition and Fabrication Techniques for Sodium Antimonate-Based Functional Devices

The fabrication of sodium antimonate thin films is not a widely documented area of research, with literature focusing more on antimony oxide or other antimony-based chalcogenide films. However, standard thin-film deposition techniques used for complex oxides could theoretically be adapted for NaSbO₃.

Potential fabrication methods include:

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD): These techniques rely on volatile precursor chemicals. While precursors for antimony trioxide have been developed, creating stable, volatile precursors that incorporate both sodium and antimony for a controlled deposition of NaSbO₃ presents a significant chemical synthesis challenge. nih.gov

Sputtering: Radio-frequency (RF) magnetron sputtering from a ceramic NaSbO₃ target could be employed. In this physical vapor deposition method, ions from a plasma bombard the target material, ejecting atoms that then deposit onto a substrate. Co-sputtering from separate sodium-containing and antimony-containing targets could also offer compositional control.

Sol-Gel and Chemical Solution Deposition: These wet-chemical techniques involve depositing a precursor solution onto a substrate followed by thermal annealing. A solution containing soluble salts or alkoxides of both sodium and antimony could be synthesized and spin-coated or dip-coated, then fired at high temperatures to crystallize the NaSbO₃ phase. Research on the sol-gel synthesis of NaSbO₃ powder suggests this could be a viable route for thin-film fabrication as well. researchgate.net

The development of reliable deposition methods for NaSbO₃ thin films could enable their use in functional devices where its specific dielectric or photocatalytic properties are desired in a planar format.

Luminescent and Optoelectronic Properties of Doped Sodium Antimonate Materials: Mechanisms of Light Emission and Absorption

Pristine sodium antimonate is a white powder, indicating it does not absorb significantly in the visible spectrum. However, its optoelectronic properties can be substantially modified through doping, introducing new mechanisms for light absorption and emission.

Research has shown that doping NaSbO₃ with silver (Ag) creates an efficient visible-light photocatalyst. scielo.br The incorporation of silver atoms into the NaSbO₃ crystal lattice significantly reduces the material's band gap, enabling it to absorb visible light. scielo.br Under illumination, this creates electron-hole pairs that can generate reactive oxygen species like hydroxyl and superoxide (B77818) radicals, which are crucial for photocatalytic processes. scielo.br Density Functional Theory (DFT) calculations and electrochemical characterizations confirm that silver doping enhances the ability to generate and transfer charge carriers, accelerating the photocatalytic reaction. scielo.br

While not crystalline NaSbO₃, related antimonite glasses doped with rare-earth elements also demonstrate significant luminescent properties. Studies on erbium-doped zinc-sodium-antimonite glasses show sharp photoluminescence bands corresponding to the characteristic 4f-4f inner shell transitions of Er³⁺ ions. sci-hub.se These transitions, such as from the excited states to the ground state, result in emissions in the visible and infrared regions of the spectrum. sci-hub.se This indicates that an antimonate host matrix can be suitable for activating the luminescent properties of dopant ions.

Table 8.2: Effects of Doping on the Optoelectronic Properties of Antimonate Materials

Host Material Dopant Effect Mechanism Application
Sodium Antimonate (NaSbO₃) Silver (Ag) Reduced band gap, enabling visible light absorption. scielo.br Creation of mid-gap energy states by Ag atoms. scielo.br Visible-light Photocatalysis. scielo.br
Zinc-Sodium-Antimonite Glass Erbium (Er³⁺) Sharp photoluminescence bands in visible and IR. sci-hub.se Radiative 4f-4f inner shell electronic transitions within Er³⁺ ions. sci-hub.se Potential for Optical Amplifiers, Lasers. sci-hub.se

Solid-State Ionics and Ion Conduction Mechanisms in Sodium Antimonate Electrolytes

The field of solid-state ionics is critical for the development of safer, all-solid-state batteries. voltcoffer.com While many antimony-based materials are investigated as high-capacity anodes for sodium-ion batteries through an alloying mechanism, the potential of sodium antimonate as a solid electrolyte has also been considered. mdpi.comrsc.org

The common ilmenite (B1198559) crystal structure of NaSbO₃, however, is not conducive to high ionic mobility. researchgate.netwikipedia.org The structure is characterized by layers of edge-sharing SbO₆ octahedra, with sodium ions situated in octahedral sites between these layers. researchgate.net Research has shown that this phase exhibits a low ionic conductivity of approximately 3.0 × 10⁻⁵ S·cm⁻¹ at 400 °C. researchgate.net This poor conductivity is attributed to several factors:

Strong Na⁺-Oxygen Bonding: The strong electrostatic attraction between the sodium ions and the surrounding oxygen atoms in the crystal lattice increases the energy barrier for ion hopping.

High Sodium Occupancy Factor: The crystallographic sites for sodium ions are nearly fully occupied, meaning there are few vacancies to facilitate ion movement.

Structural Low Dimensionality: The layered structure may restrict ion movement to specific pathways, hindering three-dimensional conductivity. researchgate.net

This low conductivity contrasts sharply with superionic conductors like NASICON-type materials, which can achieve conductivities of 10⁻³ S/cm or higher at room temperature and are actively being developed for solid-state sodium batteries. scholaris.ca While a metastable cubic phase of NaSbO₃ is reported to have better conductivity, the stable ilmenite phase is a poor sodium-ion conductor, limiting its application as a solid electrolyte. researchgate.net

Thermoelectric Performance and Phonon Scattering Mechanisms in Sodium Antimonate

Thermoelectric materials can convert heat energy directly into electrical energy and vice versa, with their efficiency quantified by the dimensionless figure of merit, ZT. Achieving a high ZT requires a high Seebeck coefficient (thermopower), high electrical conductivity, and low thermal conductivity. wikipedia.org

There is limited specific research available on the thermoelectric properties of sodium antimonate (NaSbO₃). However, studies on the related compound silver antimonate (AgSbO₃) provide insight into the potential of antimonates in this field. AgSbO₃ has been investigated as a potential thermoelectric oxide, with measurements of its electrical resistivity and Seebeck coefficient performed to evaluate its performance. researchgate.net

A key strategy for enhancing thermoelectric performance is to reduce the lattice thermal conductivity (κ_L) without degrading electrical properties. This is achieved by introducing mechanisms that scatter phonons, the primary carriers of heat in insulating and semiconducting solids. The primary phonon scattering mechanisms include:

Umklapp Scattering: At high temperatures, phonon-phonon interactions dominate, creating resistance to heat flow.

Impurity Scattering: Point defects, such as those introduced by doping or alloying, scatter short-wavelength phonons.

Boundary Scattering: Grain boundaries in polycrystalline materials are effective at scattering a wide range of phonons.

Nanostructuring: The introduction of nanoscale precipitates or domains can create additional interfaces that effectively scatter mid-to-long wavelength phonons.

While data for NaSbO₃ is not available, the investigation of phonon scattering in materials like silver antimony telluride (AgSbTe₂) has shown that intrinsic nanostructures can lead to glass-like thermal conductivity, significantly boosting ZT. A similar approach of nanostructuring or targeted doping could theoretically be applied to antimonate systems to engineer their thermal transport properties for thermoelectric applications.

Hybrid and Composite Materials Incorporating Sodium Antimonate for Enhanced Functional Properties

Sodium antimonate is widely incorporated into hybrid and composite materials, primarily to impart flame retardancy to polymers. chempoint.comguidechem.com It acts as a synergist, typically with halogenated compounds, enhancing the fire resistance of the host material. 2017erp.com

The primary application is in engineering plastics that require high processing temperatures, such as polyethylene (B3416737) terephthalate (B1205515) (PET), polybutylene terephthalate (PBT), and polyamides (PA). linchemicals.comnihonseiko.co.jp In these systems, sodium antimonate offers distinct advantages over the more common antimony trioxide. Conventional antimony trioxide can act as a catalyst that promotes the depolymerization (degradation) of polyester (B1180765) resins at high temperatures. atamanchemicals.comnihonseiko.co.jp Sodium antimonate, being a pentavalent and less reactive compound, provides flame retardancy without adversely affecting the polymer's mechanical properties, heat resistance, or hydrolysis resistance. nihonseiko.co.jp

The flame-retardant mechanism is twofold:

Gas Phase Action: In the presence of a halogen source and at combustion temperatures, it forms antimony trihalides (e.g., SbCl₃). These volatile compounds act as radical scavengers in the gas phase, interrupting the chain reactions of combustion. urbanmines.com

Condensed Phase Action: It promotes the formation of a stable char layer on the polymer surface. This char acts as a physical barrier, insulating the underlying material from heat and oxygen. urbanmines.com

Additionally, the sodium oxide (Na₂O) formed during its decomposition is alkaline and can neutralize acidic gases (like HCl) produced during the burning of halogenated polymers, functioning as a smoke suppressant. urbanmines.com Another advantage is its refractive index, which is closer to that of many plastics than antimony trioxide, allowing for the production of composites with better transparency and more vivid colors. nihonseiko.co.jp

Table 8.3: Sodium Antimonate in Polymer Composites

Polymer Matrix Role of Sodium Antimonate Enhanced Functional Properties
Polyethylene Terephthalate (PET) Flame Retardant Synergist Improved fire resistance without causing polymer degradation during processing. nihonseiko.co.jp
Polyamides (PA), PBT High-Temperature Flame Retardant Maintains heat and hydrolysis resistance of the original plastic. nihonseiko.co.jp
Polyvinyl Chloride (PVC) Flame Retardant Synergist Increased fire resistance. google.com
Polyolefins (PE, PP) Flame Retardant Synergist Improved fire resistance. google.com
Various Resins Color/Transparency Retention Low refractive index allows for clearer plastics and more vibrant colors compared to Sb₂O₃. nihonseiko.co.jp
Halogenated Polymers Smoke Suppressant Resulting Na₂O neutralizes acidic combustion gases. urbanmines.com

Interactions with Other Chemical Systems and Complex Formation of Sodium Antimonate

Reactivity of Sodium Antimonate (B1203111) with Aqueous Species and Metal Ions

Sodium antimonate (NaSbO₃) exhibits distinct reactivity with aqueous species and various metal ions. It is described as a white powder that is slightly soluble in water. atamanchemicals.comguidechem.com While it is insoluble in cold water, it undergoes hydrolysis in hot water to form a colloid. atamanchemicals.com The solubility of sodium antimonate and other antimony(V) solids in basic oxidizing solutions is influenced by temperature. For instance, the solubility of a pyrochlore-structure sodium antimonate was found to increase from 25 to 200°C and then decrease at higher temperatures. iaea.org

The stability and reactivity of sodium antimonate in aqueous solutions are significantly affected by pH and the presence of other ions. In aqueous solutions, pentavalent antimony, such as in antimonate, can form the hexahydroxidoantimonate(V) ion, [Sb(OH)₆]⁻. wikipedia.org The interaction of sodium antimonate with acids leads to its decomposition. teck.comchembk.com For example, it is soluble in concentrated sulfuric acid. atamanchemicals.comchembk.com

Sodium antimonate's interaction with metal ions can lead to the formation of different metal antimonates. The formation of the rare mineral brizziite (the natural form of NaSbO₃) is favored in solutions with high pH and high salinity, but with low concentrations of competing divalent metal cations like Mg²⁺, Zn²⁺, and Pb²⁺. cambridge.orgmdpi.com In the presence of these cations, brizziite can be transformed into the corresponding divalent metal antimonates. cambridge.org For example, for Na⁺ activity of 10⁻⁰.⁵, the formation of brizziite requires Mg²⁺ activity below 10⁻².⁴⁷, Zn²⁺ below 10⁻⁴.³⁹, and Pb²⁺ below 10⁻⁷.⁹⁵. mdpi.com The reaction with potassium ions is utilized in analytical chemistry, where potassium antimonate (KSb(OH)₆) is used as a reagent to precipitate sodium ions from a solution, forming a white crystalline sediment of Na[Sb(OH)₆]. melscience.com

The presence of certain metal ions can also influence the precipitation and formation of complex antimonate structures. Studies on the synthesis of brizziite involved heating a mixture of sodium carbonate (Na₂CO₃) and antimony trioxide (Sb₂O₃). cambridge.org

Table 1: Reactivity of Sodium Antimonate with Various Species

Reactant Conditions Products/Observations Reference(s)
Cold Water Ambient Insoluble atamanchemicals.com
Hot Water Elevated temperature Hydrolyzes to form a colloid atamanchemicals.com
Acids (general) Acidic Incompatible, decomposition occurs teck.com
Concentrated H₂SO₄ Concentrated Soluble atamanchemicals.comchembk.com
Tartaric Acid - Soluble atamanchemicals.com
Sodium Sulfide Solution - Soluble atamanchemicals.com
Divalent Metal Ions (e.g., Mg²⁺, Zn²⁺, Pb²⁺) Aqueous solution Formation of corresponding metal antimonates (e.g., MgSb₂O₆, ZnSb₂O₆, PbSb₂O₆) cambridge.org
Potassium Ions (as K[Sb(OH)₆]) Neutral or weak alkaline White crystalline precipitate of Na[Sb(OH)₆] melscience.com
Sodium Hydroxide (B78521) Aqueous, 75°C Formation of a hydrated pyrochlore-structure sodium salt iaea.org

Formation of Polymeric and Oligomeric Antimonate Species from Sodium Antimonate Precursors

Antimonate species derived from precursors like sodium antimonate are known to form complex polymeric and oligomeric structures, particularly in solution. researchgate.net This behavior is notably exemplified by pentavalent antimonial drugs such as sodium stibogluconate (B12781985) and meglumine (B1676163) antimonate, which are not simple monomeric compounds but rather complex mixtures of oligomers. nih.govasm.org

Sodium stibogluconate, prepared from pentavalent antimony and sodium gluconate, exists as a mixture of oligomeric structures. nih.govasm.org Size-exclusion chromatography and osmolarity measurements have confirmed the presence of these oligo- or polymeric species in solution. researchgate.net Similarly, meglumine antimonate consists of a mixture of oligomeric structures with general formulas like (NMG-Sb)n and (NMG-Sb)n-NMG, where NMG is N-methyl-D-glucamine. researchgate.net Mass spectrometry has revealed a series of oligomers, with a major component being NMG-Sb-NMG, and additional species containing up to four antimony atoms and five N-methyl-D-glucamine units. asm.org

The formation of these polymers involves the chelation of the antimony(V) center by functional groups on the organic precursors, such as the vicinal hydroxyl groups in gluconate or N-methyl-D-glucamine. nih.govdtu.dk These multidentate bindings lead to the creation of Sb-O-C linkages, resulting in the polymeric nature of these compounds. dtu.dk The degree of polymerization can be influenced by factors like concentration and time, with evidence of hydrolysis to less complex species upon dilution over time. asm.org Incomplete recovery during chromatographic analysis of biological samples containing these drugs has been attributed to the formation of Sb(V)-containing macromolecules or polymers. researchgate.net

Historically, antimonates were described with formulas suggesting simpler structures, such as pyro-antimonates (e.g., Na₂H₂Sb₂O₇·5H₂O). However, modern structural analysis has revealed that these compounds often contain more complex ions, for instance, Na₂H₂Sb₂O₇·5H₂O is now known to be NaSb(OH)₆, containing the octahedral [Sb(OH)₆]⁻ anion. wikipedia.org This highlights the tendency of antimony(V) to form stable, six-coordinate octahedral complexes which can serve as building blocks for larger polymeric assemblies.

Surface Interactions of Sodium Antimonate with Organic Molecules and Biomolecules

The surface of sodium antimonate and related antimony compounds can interact with various organic molecules and biomolecules through adsorption and complexation mechanisms. These interactions are critical in environmental contexts, influencing the mobility and bioavailability of antimony, and also in biochemical applications.

Studies have shown that natural organic matter (NOM) can significantly affect the behavior of antimony in aqueous systems. NOM can decrease the removal of antimony during water treatment processes like coagulation with ferric chloride. wisdomlib.org Humic acid (HA), a major component of NOM, can form stable complexes with iron oxide surfaces, thereby blocking the adsorption of antimonate. wisdomlib.org Conversely, particulate organic matter (POM) has been shown to have a high capacity for sequestering Sb(V) over a broad pH range, primarily through complexation. researchgate.net Spectroscopic analyses suggest that Sb(V) forms bidentate complexes with polycarboxylic, hydroxy-carboxylic, and/or polyol ligands found in POM. researchgate.net

The interaction is not limited to environmental organic matter. Sodium antimonate is reported to have a high affinity for fatty acids, reacting to form an insoluble salt which allows for the purification of other organic compounds. biosynth.com This reactivity is attributed to its hydroxyl group and its function as an electron acceptor. biosynth.com

In the context of biomolecules, pentavalent antimony has been shown to form complexes with molecules containing vicinal hydroxyl groups, such as ribonucleosides. nih.gov The formation of Sb(V)-ribonucleoside complexes, with 1:1 and 1:2 stoichiometries, has been demonstrated, with the ribose moiety's hydroxyl groups at C2' and C3' being the likely binding sites. nih.gov The binding of the antimonial drug sodium stibogluconate to serum albumin has also been demonstrated, indicating interactions with proteins. researchgate.net The adsorption of small biomolecules, including amino acid side chains, lipid fragments, and sugar molecules, onto the surfaces of various nanomaterials has been studied, providing a framework for understanding such interactions. nih.gov

The adsorption mechanism for antimonate onto mineral surfaces often involves the formation of inner-sphere complexes through the replacement of surface hydroxyl groups. nih.gov Similar mechanisms are expected to govern its interaction with the functional groups present on the surfaces of organic molecules and biomolecules.

Solid-State Reactions between Sodium Antimonate and Other Oxides/Salts

Sodium antimonate is a key precursor in the solid-state synthesis of various mixed-metal oxides with complex structures and interesting physical properties. These reactions typically involve heating sodium antimonate, or a mixture that forms it in situ, with other metal oxides or salts at high temperatures.

A prominent example is the synthesis of compounds with the ilmenite (B1198559), pyrochlore (B1171951), or rutile structures. wikipedia.org Sodium antimonate itself possesses the ilmenite structure. wikipedia.org Through solid-state reactions, it can be incorporated into other structures. For instance, lead antimonate (Pb₂Sb₂O₇), known as Naples yellow, has the pyrochlore structure and can be formed from lead and antimony oxides. wikipedia.org

Recent research has focused on synthesizing novel materials for applications such as batteries and magnets. A new oxide, sodium-iron antimonate (Na₂FeSbO₅), was synthesized via a standard solid-state reaction method. researchgate.netresearchgate.net This involved heating a mixture of sodium carbonate (Na₂CO₃), iron(III) oxide (Fe₂O₃), and antimony(III) oxide (Sb₂O₃). researchgate.net Similarly, the honeycomb-layered oxide Na₃Ni₂SbO₆, a potential cathode material for sodium-ion batteries, was prepared by the solid-state reaction of sodium carbonate, nickel(II) oxide (NiO), and antimony trioxide at 900 °C. researchgate.net Another complex oxide, Na₃LiFeSbO₆, was also synthesized using conventional solid-state methods. researchgate.net

The synthesis of the mineral brizziite (NaSbO₃) can be achieved by heating stoichiometric ratios of sodium carbonate and antimony trioxide in a tube furnace at approximately 1033 K. cambridge.org Firing a mixture of an antimony oxide and a metal salt is a general method for preparing metal antimonates. cdnsciencepub.com

Table 2: Examples of Solid-State Reactions Involving Sodium Antimonate or its Precursors

Reactants Product(s) Reaction Type/Conditions Reference(s)
Na₂CO₃, Sb₂O₃ NaSbO₃ (Brizziite) Solid-state reaction at 1033 K for 120 hours cambridge.org
Na₂CO₃, Fe₂O₃, Sb₂O₃ Na₂FeSbO₅ Standard solid-state method researchgate.net
Na₂CO₃, NiO, Sb₂O₃ Na₃Ni₂SbO₆ Solid-state reaction at 900 °C for 12 hours researchgate.net
Na₂CO₃, Li₂CO₃, Fe₂O₃, Sb₂O₃ Na₃LiFeSbO₆ Conventional solid-state methods researchgate.net
Sb Powder, Na Metal NaSb, Na₃Sb Ball milling acs.org

Role of Sodium Antimonate in Redox Reactions with Other Inorganic Compounds

Sodium antimonate, containing antimony in the +5 oxidation state, can participate in redox reactions, often acting as an oxidizing agent, particularly at elevated temperatures. chemicalland21.com It is considered incompatible with reducing agents. teck.comchembk.com Contact with acids under reducing conditions, such as in the presence of active metals like zinc or aluminum, can lead to the generation of highly toxic stibine (B1205547) gas (SbH₃). teck.com

The preparation of sodium antimonate itself can involve redox processes. One method involves oxidizing antimony compounds of a lower oxidation state. For example, crude antimony trioxide (Sb₂O₃) can be mixed with hydrochloric acid, followed by chlorination (an oxidation step) and then hydrolysis and neutralization to yield sodium antimonate. atamanchemicals.com Another wet process involves the oxidation of antimony trioxide with hydrogen peroxide in a sodium hydroxide solution. google.comgoogle.com In this reaction, hydrogen peroxide acts as the oxidizing agent, converting Sb(III) to Sb(V). google.com The reaction is often catalyzed by tartrate. google.com

Conversely, the reduction of antimonate (Sb(V)) can occur. Certain microorganisms are capable of using antimonate as a terminal electron acceptor in anaerobic respiration, reducing it to antimonite (Sb(III)), which can precipitate as antimony trioxide. acs.org This demonstrates a biologically mediated redox pathway for antimonate.

In dissolution studies of various antimony compounds, it was observed that for pentavalent compounds like sodium antimonate, there was no reduction of Sb(V) to Sb(III) in the test solutions over 28 days. nih.gov However, for trivalent inorganic antimony compounds, oxidation from Sb(III) to Sb(V) was evident. nih.gov This suggests that under typical environmental conditions without strong reducing agents or specific microbial activity, the +5 oxidation state in sodium antimonate is relatively stable.

Solvothermal and Hydrothermal Reactivity of Sodium Antimonate with Complexing Agents

Solvothermal and hydrothermal methods are effective for synthesizing crystalline materials, and sodium antimonate is utilized in such reactions, often in the presence of complexing agents. These methods allow for the synthesis of materials with controlled size, morphology, and properties.

A notable example is the hydrothermal synthesis of silver-doped sodium antimonate (Ag-doped NaSbO₃) photocatalytic materials. scielo.br In this process, sodium antimonate trihydrate (NaSbO₃·3H₂O) is reacted with silver nitrate (B79036) (AgNO₃) in deionized water. The mixture is stirred and then subjected to a hydrothermal reaction in a stainless steel reactor. scielo.br This hydrothermal ion exchange reaction successfully dopes silver atoms into the NaSbO₃ crystal lattice. scielo.br

Hydrothermal reactions involving antimony are also relevant in geochemical contexts. Low-temperature hydrothermal solutions are known to concentrate antimony. mdpi.com The formation of minerals like brizziite (NaSbO₃) and roméite (a calcium antimonate) can be influenced by hydrothermal fluids interacting with primary antimony mineralization. mdpi.comresearchgate.net The chemistry of these fluids, including pH and the presence of complexing ions, dictates which mineral phases are stable and crystallize. mdpi.com

In a different approach, a polyol-mediated process, which can be considered a type of solvothermal synthesis, has been used to produce nanostructured sodium antimonate trihydrate. vulcanchem.com This method uses ethylene (B1197577) glycol as both a solvent and a reducing agent, with antimony trioxide and sodium acetate (B1210297) trihydrate as precursors. vulcanchem.com The resulting material has enhanced homogeneity, making it suitable for electronic applications. vulcanchem.com

Wet chemical processes for producing sodium antimonate can also be performed under elevated temperatures in aqueous solutions (hydrothermal conditions). A process for preparing sodium antimonate from high-arsenic antimony white involves a hydrothermal reaction where arsenic is separated into the solution as sodium arsenate, while the less soluble sodium antimonate is precipitated. google.comdntb.gov.ua

Future Research Directions and Unresolved Challenges in Sodium Antimonate Science

Addressing Fundamental Gaps in Understanding Sodium Antimonate (B1203111) Reactivity and Stability

A comprehensive understanding of the reactivity and stability of sodium antimonate under various conditions is paramount for its effective and safe application. While it is known to be stable under normal temperatures and pressures, significant knowledge gaps remain regarding its long-term behavior in complex industrial environments. rsc.org Future research should prioritize a deeper investigation into its reaction mechanisms, particularly with acids, alkalis, and reducing agents, which can lead to the generation of toxic stibine (B1205547) gas. rsc.org

Key unresolved challenges include:

Kinetics and Thermodynamics of Decomposition: The precise kinetics and thermodynamic parameters of sodium antimonate's decomposition under different atmospheric and temperature conditions are not fully elucidated. This knowledge is crucial for optimizing its performance as a flame retardant, where its decomposition to form antimony trioxide is a key part of its function.

Long-Term Stability in Polymer Matrices: In its application as a flame retardant in plastics and textiles, the long-term stability of sodium antimonate within the polymer matrix is not well understood. Research is needed to investigate potential degradation pathways, interactions with polymer additives, and the effect of environmental factors such as UV radiation and humidity on its efficacy and the potential for leaching.

Reactivity with Halogenated Compounds: As a synergist with halogenated flame retardants, the intricate chemical reactions between sodium antimonate and these compounds during combustion are not fully mapped out. A more profound understanding of these interactions would enable the design of more efficient and environmentally benign flame-retardant systems.

Surface Chemistry and Interfacial Interactions: The surface chemistry of sodium antimonate particles and their interactions with surrounding media are critical in applications such as catalysis and as a fining agent in glass. Fundamental studies are required to characterize the surface properties and understand how they influence performance.

A summary of key research gaps in the reactivity and stability of sodium antimonate is presented in the table below.

Research AreaUnresolved Challenges and Research Gaps
Reaction Kinetics - Lack of detailed kinetic models for reactions with common industrial chemicals. - Limited understanding of the catalytic or inhibitory effects of impurities.
Thermal Stability - Incomplete data on decomposition pathways and products under various atmospheric conditions. - Need for predictive models for long-term thermal stability in diverse material matrices.
Photostability - Unknown effects of UV radiation on the chemical and physical properties of sodium antimonate. - Potential for photo-induced reactions and degradation in outdoor applications.
Electrochemical Behavior - Insufficient understanding of the electrochemical processes in battery applications. - Need for further investigation into the sodiation/desodiation mechanisms.

Development of Novel and Sustainable Synthesis Methodologies for Tailored Sodium Antimonate Materials

Traditional synthesis methods for sodium antimonate, including pyrometallurgical and some hydrometallurgical routes, often face challenges related to high energy consumption, use of hazardous reagents, and generation of polluting byproducts such as NOx gases. nih.gov A critical area of future research is the development of novel, sustainable, and cost-effective synthesis methodologies that allow for precise control over the material's physicochemical properties.

Future research in this area should focus on:

Green Chemistry Approaches: Exploring synthesis routes that utilize environmentally benign solvents, reagents, and reaction conditions. This includes the investigation of mechanochemical synthesis, hydrothermal/solvothermal methods using water as a solvent, and biosynthetic routes.

Control of Particle Size and Morphology: Developing synthesis techniques that enable the production of sodium antimonate with tailored particle sizes (from micro- to nano-scale), morphologies (e.g., spherical, rod-like, plate-like), and surface areas. nih.gov This is crucial for enhancing its performance in applications like catalysis, flame retardancy, and energy storage.

Doping and Surface Modification: Investigating methods to dope (B7801613) sodium antimonate with other elements or to modify its surface with functional groups to enhance its properties. For example, doping could improve its catalytic activity or electrical conductivity, while surface modification could improve its dispersion in polymer matrices.

Scalable and Cost-Effective Processes: Focusing on the development of synthesis processes that are not only sustainable but also economically viable and scalable for industrial production. This includes optimizing reaction parameters, exploring continuous flow reactors, and utilizing low-cost precursors.

The table below outlines some promising sustainable synthesis methodologies and their potential advantages.

Synthesis MethodologyPotential AdvantagesResearch Focus
Hydrothermal/Solvothermal Synthesis - Use of environmentally friendly solvents (e.g., water). - Good control over particle size and morphology.- Optimization of reaction parameters (temperature, pressure, time). - Exploration of different precursors and additives.
Mechanochemical Synthesis - Solvent-free or reduced solvent usage. - Energy-efficient and rapid synthesis.- Understanding the reaction mechanisms during milling. - Scaling up the process for industrial production.
Catalytic Air Oxidation - Utilizes air as a green oxidant. - Potential for lower energy consumption compared to traditional methods.- Development of highly active and stable catalysts. - Optimization of reactor design and process conditions.
Biosynthesis - Use of biological systems (e.g., microorganisms) for synthesis. - Potentially highly sustainable and eco-friendly.- Identification of suitable biological systems. - Understanding and optimizing the biosynthetic pathways.

Exploration of Emerging Applications for Sodium Antimonate in Next-Generation Technologies

While sodium antimonate is well-established in applications like flame retardants and glass manufacturing, its unique properties make it a promising candidate for a range of next-generation technologies. mdpi.comguidechem.com Future research should actively explore these emerging applications to broaden its technological impact.

Potential high-impact areas for future application-oriented research include:

High-Performance Batteries: Antimony-based materials are being investigated as high-capacity anodes for sodium-ion batteries. nih.gov Future research should focus on optimizing the electrochemical performance of sodium antimonate-derived materials, including improving cycle life, rate capability, and understanding the sodiation/desodiation mechanisms at a fundamental level. mdpi.com

Advanced Catalysis: The catalytic potential of sodium antimonate in various organic and inorganic reactions remains largely unexplored. researchgate.net Research efforts should be directed towards designing and synthesizing sodium antimonate-based catalysts with high activity, selectivity, and stability for applications in fine chemical synthesis, pollution control, and energy conversion.

Novel Electronic and Optoelectronic Materials: The semiconductor properties of sodium antimonate could be harnessed for applications in novel electronic and optoelectronic devices. Investigations into its band structure, charge transport properties, and potential for use in sensors, photodetectors, and thermoelectric devices are warranted.

Biomedical Applications: While some antimony compounds have been used in medicine, the potential of sodium antimonate in biomedical applications is an area ripe for exploration. rsc.org Research could investigate its use in drug delivery systems, as an antimicrobial agent, or in diagnostic imaging, with a strong emphasis on understanding its biocompatibility and toxicity.

The table below summarizes potential next-generation applications and the key research challenges associated with each.

Application AreaPotential Role of Sodium AntimonateKey Research Challenges
Sodium-Ion Batteries High-capacity anode material.- Improving cycling stability and rate capability. - Mitigating volume expansion during cycling. - Understanding the solid-electrolyte interphase formation.
Advanced Catalysis Catalyst or catalyst support for various chemical transformations.- Identifying specific catalytic applications. - Enhancing catalytic activity and selectivity through material design. - Ensuring long-term catalyst stability under reaction conditions.
Infrared Sensors Component in infrared sensing technologies. nih.gov- Optimizing material properties for enhanced sensitivity and range. - Integrating sodium antimonate into functional sensor devices.
Photovoltaics Cleaning agent in the production of photovoltaic cells. nih.gov- Improving the efficiency and sustainability of the cleaning process. - Investigating potential for other roles in solar cell technology.

Integration of Multiscale Modeling with Advanced Experimental Studies of Sodium Antimonate Systems

A synergistic approach that combines advanced experimental techniques with multiscale computational modeling is essential for accelerating the understanding and development of sodium antimonate-based materials. rsc.org Such an integrated approach can provide unprecedented insights into the structure-property-performance relationships of these materials.

Future research should focus on the following integrated strategies:

Quantum Mechanical Calculations: Employing density functional theory (DFT) and other quantum mechanical methods to investigate the electronic structure, bonding, and reaction mechanisms of sodium antimonate at the atomic level. This can provide fundamental insights into its reactivity, stability, and catalytic properties.

Molecular Dynamics Simulations: Using molecular dynamics (MD) simulations to study the dynamic behavior of sodium antimonate, such as its interaction with polymers in flame-retardant composites, ion diffusion in battery applications, and its behavior at interfaces.

Mesoscale and Continuum Modeling: Developing mesoscale and continuum models to simulate the behavior of sodium antimonate at larger length and time scales. This is crucial for predicting the performance of materials and devices in real-world applications and for optimizing manufacturing processes.

In-situ and Operando Characterization: Combining computational predictions with advanced in-situ and operando experimental techniques (e.g., X-ray diffraction, spectroscopy, and microscopy) to validate theoretical models and to gain a real-time understanding of material transformations under operational conditions. acs.org

The table below highlights the potential of integrating different modeling techniques with experimental methods.

Modeling TechniqueInformation GainedCorresponding Experimental Techniques
Quantum Mechanics (e.g., DFT) Electronic structure, reaction pathways, spectroscopic properties.X-ray Photoelectron Spectroscopy (XPS), UV-Vis Spectroscopy, Raman Spectroscopy.
Molecular Dynamics (MD) Atomic-level dynamics, diffusion coefficients, interfacial phenomena.Neutron Scattering, Nuclear Magnetic Resonance (NMR) Spectroscopy, Atomic Force Microscopy (AFM).
Mesoscale Modeling Morphology evolution, phase behavior, mechanical properties of composites.Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Rheology.
Continuum Modeling Device performance, process optimization, macroscopic material properties.Electrochemical testing, Flame retardancy tests, Mechanical testing.

Sustainable and Circular Economy Considerations in Sodium Antimonate Research and Application

In an era of increasing environmental awareness, it is imperative that the research and application of sodium antimonate are guided by the principles of sustainability and the circular economy. This requires a holistic approach that considers the entire life cycle of the material, from raw material extraction to end-of-life management.

Key areas for future research in this domain include:

Life Cycle Assessment (LCA): Conducting comprehensive LCAs of different sodium antimonate synthesis routes and applications to identify environmental hotspots and to guide the development of more sustainable alternatives. rsc.org

Recycling and Recovery: Developing efficient and economically viable processes for recycling sodium antimonate from end-of-life products, such as flame-retarded plastics and electronic waste. This includes exploring hydrometallurgical and pyrometallurgical recycling methods.

Use of Secondary Raw Materials: Investigating the use of secondary raw materials, such as antimony-containing industrial wastes and residues, for the synthesis of sodium antimonate. This would reduce the reliance on primary raw materials and contribute to a more circular economy.

Design for Sustainability: Incorporating sustainability considerations into the design of new sodium antimonate-based materials and products. This includes designing for recyclability, reducing the use of hazardous substances, and improving resource efficiency.

The table below outlines key strategies for promoting a sustainable and circular economy for sodium antimonate.

StrategyResearch and Development Focus
Life Cycle Assessment - Data collection and modeling for various production and use scenarios. - Comparative analysis of different flame retardant systems.
Recycling Technologies - Development of selective leaching processes for antimony recovery. - Investigation of thermal treatments for separating antimony from polymer matrices.
Waste Valorization - Characterization of antimony-containing industrial byproducts. - Development of purification and synthesis routes from waste streams.
Eco-design - Design of products that facilitate the separation and recovery of sodium antimonate. - Exploration of bio-based and biodegradable polymers for use with sodium antimonate.

Interdisciplinary Research Paradigms for Sodium Antimonate Science and Engineering

Addressing the multifaceted challenges and opportunities in sodium antimonate science and engineering necessitates a highly interdisciplinary research approach. Collaboration between researchers from diverse fields will be crucial for driving innovation and achieving significant breakthroughs.

Future research should be fostered through the following interdisciplinary paradigms:

Materials Science and Chemistry: Collaborative efforts between materials scientists and chemists are essential for designing and synthesizing novel sodium antimonate materials with tailored properties.

Physics and Engineering: Physicists can contribute to a fundamental understanding of the electronic and optical properties of sodium antimonate, while engineers can translate these properties into functional devices.

Computational Science and Experimental Science: As highlighted in section 10.4, a close collaboration between computational and experimental scientists is critical for accelerating the discovery and development of new materials and for gaining a deeper understanding of their behavior.

Environmental Science and Toxicology: To ensure the safe and sustainable use of sodium antimonate, collaboration with environmental scientists and toxicologists is necessary to assess its environmental fate, potential toxicity, and to develop strategies for risk mitigation.

Industrial and Academic Partnerships: Strong partnerships between academic research institutions and industrial stakeholders are crucial for translating fundamental research findings into practical applications and for addressing real-world challenges.

By fostering these interdisciplinary collaborations, the scientific community can effectively tackle the unresolved challenges and unlock the full potential of sodium antimonate for a wide range of advanced and sustainable technologies.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing sodium;oxido(dioxo)-λ5-stibane, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves redox reactions between sodium salts and antimony(V) precursors. For example, controlled oxidation of sodium antimonite in an alkaline medium under inert atmosphere (e.g., nitrogen) can yield the target compound. Reaction parameters such as temperature (80–120°C), pH (10–12), and stoichiometric ratios should be systematically varied using a factorial experimental design. Intermediate characterization via FT-IR and X-ray diffraction (XRD) is critical to confirm phase purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • XRD : Refinement using SHELXL (via SHELX suite) is recommended for high-precision crystallographic analysis. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • Vibrational Spectroscopy : Raman and IR spectroscopy can identify Sb–O stretching modes (500–800 cm⁻¹) and confirm ligand coordination.
  • Elemental Analysis : Combustion analysis for sodium and antimony content, coupled with ICP-MS for trace impurities, validates stoichiometry .

Q. What safety protocols must be followed when handling this compound due to its hazardous properties?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for antimony(V) compounds, which typically mandate:

  • Use of PPE (gloves, lab coat, goggles) and fume hoods to avoid inhalation/contact.
  • Storage in airtight containers away from reducing agents (risk of explosive redox reactions).
  • Emergency procedures for spills (neutralization with dilute acetic acid) and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between software packages (e.g., SHELXL vs. Olex2) for this compound?

  • Methodological Answer :

  • Cross-validate refinement results using multiple programs (SHELXL, Olex2, Jana) and assess residual factors (R1, wR2).
  • Check for twinning or disorder using PLATON’s ADDSYM tool.
  • Compare anisotropic displacement parameters and hydrogen-bonding networks across models. Discrepancies may arise from differing weighting schemes or constraint handling .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA with hybrid functionals (e.g., B3LYP) and basis sets (def2-TZVP for Sb, 6-311+G(d) for O/Na).
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous media using AMBER or GROMACS.
  • Reactivity Predictions : Analyze frontier molecular orbitals (HOMO/LUMO) and Fukui indices to identify nucleophilic/electrophilic sites .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of research questions on the catalytic applications of this compound?

  • Methodological Answer :

  • Feasible : Design experiments within resource constraints (e.g., bench-scale synthesis).
  • Novel : Investigate understudied catalytic roles, such as in C–H activation or asymmetric oxidation.
  • Relevant : Align with UN Sustainable Development Goals (e.g., clean energy catalysts). Use literature reviews (Scopus, Reaxys) to identify gaps and avoid redundancy .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported antimony oxidation states across studies?

  • Methodological Answer :

  • Perform X-ray photoelectron spectroscopy (XPS) to directly measure Sb oxidation states.
  • Compare with theoretical binding energies (NIST Database) and validate using Mössbauer spectroscopy if feasible.
  • Reconcile contradictions by assessing sample purity (e.g., XRD for crystalline phases, EDX for elemental composition) .

Q. What statistical approaches are recommended for analyzing kinetic data in decomposition studies of this compound?

  • Methodological Answer :

  • Fit time-resolved UV-Vis or TGA data to kinetic models (e.g., pseudo-first-order, Avrami-Erofeev).
  • Use ANOVA to compare rate constants across temperature/pH conditions.
  • Report confidence intervals and employ Bayesian statistics for uncertainty quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.